N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c17-11(10-2-1-7-21-10)14-15-12(20)13-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,14,17)(H2,13,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIESQJZOHAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . The reaction is carried out in alcoholic sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified and characterized using techniques such as IR, 1H NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide can engage in various chemical reactions, influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases. Key reactions include:
-
Nucleophilic Substitution : The nitrophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
-
Aminolysis Reactions : Similar compounds have been studied for their aminolysis reactions, where secondary amines react with carbonates or thionocarbonates, showcasing the compound's potential reactivity in synthetic organic chemistry .
Spectroscopic Characterization
The characterization of this compound can be achieved through various spectroscopic techniques:
-
Infrared Spectroscopy (IR) : Characteristic peaks include:
-
N-H stretching around
-
C=O stretching near
-
C=S stretching around
-
-
Nuclear Magnetic Resonance (NMR) : Key signals observed include:
-
N-H protons appearing at
-
Aromatic protons showing multiplets around
-
These spectroscopic data confirm the structural integrity and purity of the synthesized compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing nitrophenyl and thiophene moieties exhibit significant anticancer properties. The incorporation of the 4-nitrophenyl group in N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide may enhance its interaction with biological targets involved in cancer progression.
- Case Study: A study demonstrated that derivatives with similar structures showed promising results as anticancer agents through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Antioxidant Properties
The antioxidant capacity of compounds like this compound is noteworthy. Antioxidants are crucial in mitigating oxidative stress-related diseases.
- Research Findings: Compounds with thiophene rings have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Antimicrobial Activity
The potential antimicrobial properties of this compound have also been explored. Thiourea derivatives, including those with nitrophenyl substitutions, are known for their antibacterial and antifungal activities.
- Experimental Evidence: Studies have shown that similar thiourea derivatives exhibit significant inhibition against various bacterial strains, suggesting that this compound may possess comparable antimicrobial efficacy .
Enzyme Inhibition
The compound may serve as a lead structure for developing enzyme inhibitors. The presence of the carbamothioyl group can facilitate interactions with enzyme active sites.
Mechanism of Action
The mechanism of action of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, while its antibacterial activity is linked to its interaction with bacterial cell membranes and enzymes . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with multiple biological molecules.
Comparison with Similar Compounds
Nitro-Substituted Analogues
- 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (Compound 7947882): This analogue replaces the carbamothioylamino group with a methyl group. It exhibits potent antitubercular activity by inhibiting the CTP synthetase PyrG after activation by EthA monooxygenase. Its melting point (178–180°C) and molecular weight (295.3 g/mol) differ significantly from the target compound due to structural simplification .
- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11):
Substitution with a difluorophenyl-thiazole group enhances antibacterial specificity. The nitro group at the thiophene ring is retained, but the addition of fluorine atoms increases lipophilicity, improving membrane permeability .
Chloro- and Methoxy-Substituted Analogues
- N-[(2-Chlorophenyl)carbamothioyl]thiophene-2-carboxamide (CAS: 6317-09-5):
Replacing the 4-nitrophenyl group with 2-chlorophenyl reduces electron-withdrawing effects, altering reactivity. This compound has a lower molecular weight (296.8 g/mol) and is used in coordination chemistry for metal complex synthesis . - N-((4-Methyl-2-pyridyl)carbamothioyl)thiophene-2-carboxamide :
Incorporation of a pyridyl group introduces basicity, enabling hydrogen bonding. Its Co(II) complexes exhibit antioxidant activity superior to propyl gallate, highlighting the role of metal coordination in modifying biological effects .
Modifications to the Thiophene Core
Sulfone Derivatives
- 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide 1,1-Dioxide: Oxidation of the thiophene ring to a sulfone increases polarity and alters electronic distribution. This derivative shows a higher melting point (>300°C) and distinct antimycobacterial activity compared to non-oxidized analogues .
Extended Conjugation Systems
- This structural complexity results in a higher molecular weight (383.5 g/mol) .
Mechanistic and Functional Insights
- Antimicrobial Activity :
Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely due to selective inhibition of bacterial enzymes like PyrG. The nitro group facilitates redox activation, generating reactive intermediates that disrupt microbial metabolism . - Antioxidant Potential: Metal complexes of carbamothioyl thiophene carboxamides (e.g., Co(II) complexes) show enhanced radical scavenging in DPPH/ABTS assays, suggesting synergistic effects between the ligand and metal ion .
Biological Activity
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C11H8N2O3S
- CAS Number : 891115-94-9
The biological activity of this compound is largely attributed to its ability to form strong hydrogen bonds with biological macromolecules. This interaction can inhibit various cellular processes, leading to its observed antibacterial, anticancer, and antiviral properties.
1. Antibacterial Activity
Research indicates that compounds with thiourea moieties exhibit notable antibacterial properties. This compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Mycobacterium tuberculosis | 100 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.
2. Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cell Line : A549 (human lung adenocarcinoma)
- IC50 : 50 µM
- Cell Line : Caco-2 (human colorectal adenocarcinoma)
- IC50 : 30 µM
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways that regulate cell growth and survival.
3. Antiviral Activity
Preliminary studies have suggested that this compound may possess antiviral properties, particularly against RNA viruses. The precise mechanism remains under investigation, but it is hypothesized that the compound interferes with viral replication processes.
Case Studies and Research Findings
A series of studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study published in MDPI reported that treatment with this compound resulted in a significant reduction in cell viability in Caco-2 cells compared to untreated controls (p < 0.001). The study highlighted the compound's potential as a selective agent against colorectal cancer cells .
- Antibacterial Effectiveness : In another investigation, the compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further exploration for tuberculosis treatment .
Q & A
Basic Research Question
- 1H NMR : The thiophene ring protons resonate at δ 7.2–7.8 ppm (multiplet), while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm). The NH protons in the thiourea moiety appear as broad singlets at δ 9.5–10.5 ppm .
- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C=S stretch) confirm functional groups .
- MS : Molecular ion peaks [M+H]⁺ are observed at m/z 336–340, with fragmentation patterns showing loss of NO₂ (46 amu) and SCN (58 amu) .
What intermolecular interactions govern the crystal packing of this compound, and how do they impact its physicochemical stability?
Advanced Research Question
Single-crystal X-ray diffraction reveals weak C–H⋯O and C–H⋯S hydrogen bonds between the nitro group and thiophene ring, forming S(6) ring motifs. These interactions stabilize the planar conformation (dihedral angle: 8.5–13.5° between thiophene and benzene rings), which is critical for maintaining solubility in polar solvents. Non-classical π–π stacking (3.8–4.2 Å) between nitroaromatic systems further enhances thermal stability (decomposition >250°C) . Refinement using SHELXL-2018 accounts for anisotropic displacement parameters, with R-factors <0.05 for high-resolution data .
How do structural modifications (e.g., nitro group position, thiourea substitution) affect antimicrobial activity against Mycobacterium tuberculosis?
Advanced Research Question
The 4-nitro group enhances electron-withdrawing effects, increasing electrophilicity and interaction with bacterial enoyl-ACP reductase (InhA). In vitro assays show MIC values of 1.25–2.5 µg/mL against M. tuberculosis H37Rv, with thiourea acting as a hydrogen-bond donor to key residues (e.g., Tyr158). However, replacing the nitro group with electron-donating substituents (e.g., -OCH₃) reduces activity by 10-fold, highlighting the importance of nitro positioning . Synergy studies with EthA activators (e.g., verapamil) improve intracellular efficacy by 50% via metabolic activation .
What computational strategies are used to predict binding modes of this compound with biological targets, and how do they correlate with experimental data?
Advanced Research Question
Docking studies (AutoDock Vina, Schrödinger Suite) reveal preferential binding to the ATP-binding pocket of CTP synthetase (PyrG) with ∆G = −8.2 kcal/mol. Key interactions include:
- Thiourea NH groups forming hydrogen bonds with Asp220 and Arg255.
- Thiophene π-system stacking with Phe223.
MD simulations (100 ns, AMBER) show stable RMSD (<2.0 Å) and correlate with IC₅₀ values (1.8 µM) from enzymatic assays . Discrepancies in binding energy (−6.5 kcal/mol vs. experimental −8.2 kcal/mol) arise from solvent effects, addressed using MM-PBSA corrections .
How can contradictions in reported bioactivity data (e.g., antifungal vs. antibacterial potency) be resolved through mechanistic studies?
Advanced Research Question
Discrepancies arise from assay conditions (e.g., nutrient media affecting nitroreductase expression). For example:
- Antifungal activity : MIC = 16 µg/mL against C. albicans via disruption of ergosterol biosynthesis (confirmed by GC-MS) .
- Antibacterial inactivity : Low permeability through Gram-negative outer membranes (tested via LPS mutant E. coli).
Mechanistic resolution involves ROS generation assays (DCFH-DA staining) and transcriptomic profiling to identify target pathways .
What are the challenges in refining crystal structures of thiourea derivatives, and how are disorder and twinning addressed?
Advanced Research Question
Thiourea moieties exhibit rotational disorder due to low-energy barriers (~5 kcal/mol). Strategies include:
- Data collection at 100 K to minimize thermal motion.
- TWINLAW analysis for twinned crystals (e.g., pseudo-merohedral twinning with BASF >0.3).
- SHELXL restraints (DFIX, SIMU) for anisotropic displacement of sulfur atoms .
How does the compound’s redox behavior (e.g., nitro reduction potential) influence its pro-drug activation in biological systems?
Advanced Research Question
Cyclic voltammetry (CH Instruments) shows irreversible reduction peaks at −0.75 V (vs. Ag/AgCl) in PBS, corresponding to nitro-to-amine conversion. This process is catalyzed by bacterial nitroreductases (e.g., NfsA), generating reactive intermediates that alkylate DNA (confirmed by comet assays). LC-MS/MS identifies the reduced amine metabolite (m/z 308) in M. tuberculosis lysates, confirming pro-drug activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
